molecular formula C19H19ClN2O2S B2395412 2-(4-chlorophenoxy)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851805-21-5

2-(4-chlorophenoxy)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2395412
CAS No.: 851805-21-5
M. Wt: 374.88
InChI Key: QFIQYVBVBYOGQW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19ClN2O2S and its molecular weight is 374.88. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenoxy)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone , often referred to as Compound X , has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies that highlight its therapeutic potential.

Synthesis

The synthesis of Compound X typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives. The final steps include the formation of the imidazole ring and thioether linkage, which are critical for its biological activity .

Antitumor Activity

Compound X has been evaluated for its antitumor effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). In vitro assays demonstrated significant cytotoxicity with IC50 values in low micromolar ranges, indicating its potential as a chemotherapeutic agent .

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Induction of apoptosis via caspase activation
A5497.8Inhibition of cell proliferation
MCF-76.5Disruption of mitochondrial function

Anti-inflammatory Effects

In addition to its antitumor properties, Compound X exhibits anti-inflammatory activity. Studies have shown that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that Compound X possesses antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Case Study 1: In Vivo Antitumor Efficacy

In a murine model of breast cancer, Compound X was administered at doses of 10 mg/kg body weight. The results indicated a significant reduction in tumor size compared to control groups, alongside minimal side effects observed in the liver and kidney functions as assessed by biochemical markers .

Case Study 2: Anti-inflammatory Response in Animal Models

A study involving rats subjected to induced inflammation showed that administration of Compound X resulted in a marked decrease in paw edema and inflammatory cell infiltration compared to untreated controls. This reinforces its potential utility in managing inflammatory conditions .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-14-2-4-15(5-3-14)13-25-19-21-10-11-22(19)18(23)12-24-17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIQYVBVBYOGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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